Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]- is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]- typically involves the reaction of phenylmethanone derivatives with piperidine and ethoxyphenyl compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. Advanced purification techniques like chromatography and crystallization are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, and other nucleophilic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction may produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]- involves its interaction with specific molecular targets and pathways. It acts as a selective estrogen receptor modulator, binding with high affinity to estrogen receptors α and β. This binding influences various physiological processes, including bone density regulation and cholesterol metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Raloxifene: A selective estrogen receptor modulator with similar binding properties and therapeutic effects.
Tamoxifen: Another SERM used in the treatment of breast cancer, with different tissue-specific effects.
Benzophenone derivatives: Compounds with similar structural features and reactivity.
Uniqueness
Its versatility in undergoing various chemical reactions also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C20H23NO2 |
---|---|
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
phenyl-[4-(2-piperidin-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C20H23NO2/c22-20(17-7-3-1-4-8-17)18-9-11-19(12-10-18)23-16-15-21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-16H2 |
InChI-Schlüssel |
GXMUDWKDBJHGNF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.